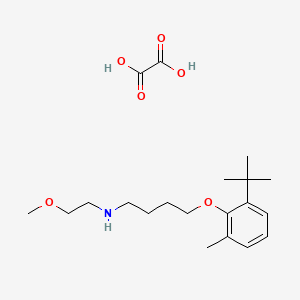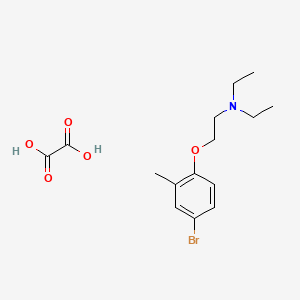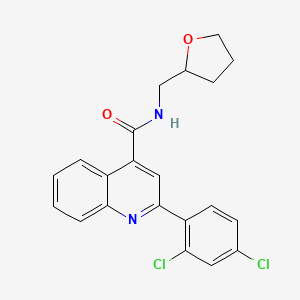![molecular formula C17H24N2O8 B4001869 4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4001869.png)
4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid
Overview
Description
4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a morpholine ring substituted with a 4-methyl-2-nitrophenoxy group and a butyl chain, combined with oxalic acid. The presence of both morpholine and nitrophenoxy groups imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine typically involves multiple steps, starting with the preparation of the nitrophenoxy intermediate. The general synthetic route includes:
Nitration: The nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol.
Etherification: The reaction of 4-methyl-2-nitrophenol with 1-bromobutane to form 4-(4-methyl-2-nitrophenoxy)butane.
Morpholine Substitution: The substitution of the bromine atom in 4-(4-methyl-2-nitrophenoxy)butane with morpholine to yield 4-[4-(4-methyl-2-nitrophenoxy)butyl]morpholine.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Hydrolysis: The oxalate salt can be hydrolyzed to release the free base and oxalic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products
Reduction: 4-[4-(4-Methyl-2-aminophenoxy)butyl]morpholine.
Substitution: Various substituted morpholine derivatives.
Hydrolysis: Free morpholine derivative and oxalic acid.
Scientific Research Applications
4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenoxy group may interact with enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and bioavailability. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid: Similar structure with a hydroxyethyl group instead of a morpholine ring.
Phenylboronic acid: Contains a phenyl group and boronic acid functionality, used in organic synthesis.
Uniqueness
4-[4-(4-Methyl-2-nitrophenoxy)butyl]morpholine is unique due to the combination of a nitrophenoxy group and a morpholine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-(4-methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.C2H2O4/c1-13-4-5-15(14(12-13)17(18)19)21-9-3-2-6-16-7-10-20-11-8-16;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDKKVZHBDWVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCOCC2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4001797.png)

![4-[2-[2-(3-Ethylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4001813.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4001815.png)
![[4-(4-bromo-2-chlorophenoxy)butyl]isopropylamine oxalate](/img/structure/B4001824.png)
![2-[[5-(2-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B4001827.png)


![N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4001855.png)
![4-[4-(4-Bromo-2-chlorophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4001856.png)


![1-[2-(4-bromo-2-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4001880.png)

